4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

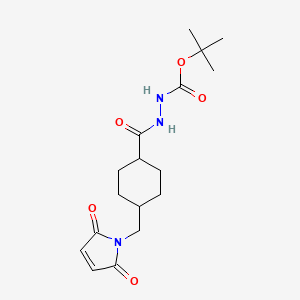

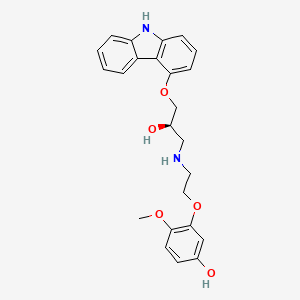

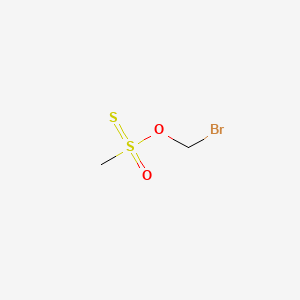

4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate is a product used for proteomics research . It is a sulfhydryl and carbohydrate reactive, heterobifunctional crosslinking reagent . The IUPAC name for this compound is tert-butyl N-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]carbamate .

Synthesis Analysis

The synthesis of a similar compound, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), was reported in a study . The synthesis involved five different steps, and the compounds at each step were analyzed using infrared spectroscopy. The structure of the final product was confirmed using NMR .Molecular Structure Analysis

The molecular formula of 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate is C17 H25 N3 O5, and it has a molecular weight of 351.40 . Further details about the position of different types of carbons and protons in the molecular structure would require more specific studies .Chemical Reactions Analysis

As a heterobifunctional crosslinking reagent, this compound can cross-link both a sulfhydryl group and a free amine group . This makes it useful for sequential conjugation to minimize polymerization .Wissenschaftliche Forschungsanwendungen

Sequential Conjugation

This compound is useful for sequential conjugation to minimize polymerization, which is crucial in the synthesis of complex biomolecules .

Enzyme Labeling

It serves as a heterobifunctional reagent for enzyme labeling of antibodies and antibody fragments, reacting with primary amines and sulfhydryl groups .

Palladium-Catalyzed Synthesis

The tert-butyl carbamate moiety has been used in palladium-catalyzed synthesis of N-Boc-protected anilines , which are valuable intermediates in pharmaceutical chemistry .

Synthesis of Tetrasubstituted Pyrroles

It has been utilized in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position, which are important in medicinal chemistry .

Pyrazole Derivatives Synthesis

A synthetic route involving this compound has been developed for tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate from 1-methyl-1H-pyrazol-5-amine, which is significant in the development of new pharmaceuticals .

Novel Triazinoindole Derivatives

The compound has facilitated the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to structurally novel derivatives important for chemical research .

One-Pot Two-Step Synthesis

An efficient one-pot two-step synthesis method using this compound has been reported for 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine , showcasing its versatility in organic synthesis .

Crosslinking Reagent

Lastly, it acts as a sulfhydryl and carbohydrate reactive heterobifunctional crosslinking reagent , which is essential in proteomics research .

Wirkmechanismus

Zukünftige Richtungen

The future directions for the use of 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate could include further exploration of its potential in proteomics research . Its ability to cross-link sulfhydryl and carbohydrate groups could be particularly useful in studying protein structure and function .

Eigenschaften

IUPAC Name |

tert-butyl N-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)19-18-15(23)12-6-4-11(5-7-12)10-20-13(21)8-9-14(20)22/h8-9,11-12H,4-7,10H2,1-3H3,(H,18,23)(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAFRXODZHURMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652622 |

Source

|

| Record name | tert-Butyl 2-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexane-1-carbonyl}hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887406-71-5 |

Source

|

| Record name | tert-Butyl 2-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexane-1-carbonyl}hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B561922.png)

![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)